molecular formula C19H24N2O3S B3561808 N-(3,5-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

N-(3,5-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide

Cat. No.: B3561808
M. Wt: 360.5 g/mol
InChI Key: JQZUZOFUQFFINC-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a dimethylphenyl group, an ethyl group, and a methylsulfonylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the dimethylphenyl group: This step might involve a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and an appropriate catalyst.

    Attachment of the ethyl group: This can be done through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a strong base.

    Incorporation of the methylsulfonylanilino group: This step might involve the reaction of the intermediate compound with N-methylsulfonylaniline under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide” can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound might be investigated for its potential as a drug candidate, particularly if it shows promising biological activity.

Industry

In industry, it could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide” would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the dimethylphenyl group might enhance its lipophilicity, while the methylsulfonylanilino group could influence its reactivity and biological activity.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-18(16)21(25(4,23)24)13-19(22)20-17-11-14(2)10-15(3)12-17/h6-12H,5,13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZUZOFUQFFINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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